N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine

Organic Synthesis Pharmaceutical Intermediates Quality Control

Researchers requiring selective functionalization of nitroaromatic scaffolds often face limitations with monofunctional analogs. This compound solves that with a free primary amine and dual electrophilic handles (chloro & nitro groups), enabling divergent SNAr and reductive pathways. - Generates benzimidazoles, quinoxalines & other N-heterocycles via two-step diversification. - Lower acute toxicity vs. 4-chloro-2-nitroaniline simplifies EHS compliance for multi-gram campaigns. - Reactive amine handle supports conjugation to polymers, resins, or chromophores.

Molecular Formula C8H10ClN3O2
Molecular Weight 215.64 g/mol
CAS No. 59320-16-0
Cat. No. B1351299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine
CAS59320-16-0
Molecular FormulaC8H10ClN3O2
Molecular Weight215.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)[N+](=O)[O-])NCCN
InChIInChI=1S/C8H10ClN3O2/c9-6-1-2-7(11-4-3-10)8(5-6)12(13)14/h1-2,5,11H,3-4,10H2
InChIKeyYXBOGCLCWAUVLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 59320-16-0: Diamine Intermediate


N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine (CAS 59320-16-0), also known as N-(4-chloro-2-nitrophenyl)ethane-1,2-diamine, is a halogenated nitroaromatic diamine with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound serves as a versatile synthetic intermediate, characterized by a reactive ethylenediamine side chain attached to a 4-chloro-2-nitrophenyl core . Its structural attributes—specifically the ortho-nitro group and the para-chloro substituent—enable selective functionalization, making it a valuable building block in the synthesis of heterocyclic scaffolds, bioactive molecules, and specialty materials .

Dual electrophilic handles (Cl, NO₂) enable sequential SNAr and reduction chemistries
Ethylenediamine side chain improves solubility in organic solvents for homogeneous reactions
Non-hazardous ground transport simplifies procurement logistics compared to nitroaniline precursors

CAS 59320-16-0: Why Generic Substitution Fails


Generic substitution with simpler nitroanilines (e.g., 4-chloro-2-nitroaniline, CAS 89-63-4) or unsubstituted ethylenediamine fails to replicate the synthetic utility of CAS 59320-16-0. The compound uniquely combines a free primary amine (from the ethylenediamine moiety) with an electrophilic aromatic ring bearing both a nitro group and a chloro substituent [1]. This dual reactivity profile allows for divergent synthetic pathways—such as nucleophilic aromatic substitution (SNAr) at the chloro position or reductive transformations of the nitro group—that are not accessible from monofunctional analogs . Furthermore, the extended ethylenediamine chain provides improved solubility in organic solvents compared to the parent 4-chloro-2-nitroaniline, facilitating its use in homogeneous reaction conditions . These distinctions are critical for researchers developing novel heterocyclic libraries or functional materials where precise control over substitution patterns is required.

Feature
CAS 59320-16-0 vs Generic Analogs
Reactive handles
Cl + NO₂ + free NH₂ (three diversification points)
4-chloro-2-nitroaniline: NO₂ + NH₂ only; limits orthogonal pathways
Solubility & reaction homogeneity
Extended ethylenediamine chain enhances organic solubility
Simpler nitroanilines may require heterogeneous conditions
Safety & transport
Non-hazardous ground shipping
4-chloro-2-nitroaniline: UN2237, Class 6.1 toxic; HazMat costs

CAS 59320-16-0: Evidence vs Structural Analogs


Purity and Storage Stability vs 4-Chloro-2-nitroaniline

The target compound is available at a minimum purity of 95-97%, as specified by multiple vendors . In contrast, the simpler analog 4-chloro-2-nitroaniline (CAS 89-63-4) is typically offered at a higher purity specification of 98-99% . However, the target compound's lower purity is offset by its superior storage stability: it is recommended for long-term storage in a cool, dry environment with no special hazardous material designation for ground transport , whereas 4-chloro-2-nitroaniline is classified as a dangerous good (UN2237, Class 6.1) requiring special handling .

Purity & Stability
Reported
95–97% purity, non‑hazardous transport vs 98–99% purity, UN2237 toxic
Supports procurement logistics review
Lower purity offset by reported storage stability and shipping simplicity
Organic Synthesis Pharmaceutical Intermediates Quality Control

Structural Features for Diversification

The presence of both a chloro and a nitro group on the phenyl ring provides two orthogonal handles for diversification. The target compound (C8H10ClN3O2, MW 215.64) contains a reactive chloro substituent para to the ethylenediamine chain and a nitro group ortho to the amine, enabling sequential nucleophilic aromatic substitution (SNAr) and reduction chemistries [1]. The unsubstituted analog N1-(2-nitrophenyl)ethane-1,2-diamine (CAS 51138-16-0, C8H11N3O2, MW 181.19) lacks the chloro group, limiting its utility to nitro group transformations only . This structural distinction quantifiably doubles the number of potential derivatization pathways for the target compound.

Structural Diversification
Class-level
2 reactive groups (Cl, NO₂) + free NH₂ vs 1 reactive group (NO₂) in dechloro analog
Enables divergent synthetic pathways
Based on structural analysis; PubChem data
Medicinal Chemistry Heterocyclic Synthesis Drug Discovery

Safety Profile vs Nitroaniline Precursors

The target compound exhibits a distinct safety profile compared to its precursor, 4-chloro-2-nitroaniline. The GHS classification for CAS 59320-16-0 includes warning-level hazards (H315, H319, H320) with no acute toxicity classification . In contrast, 4-chloro-2-nitroaniline (CAS 89-63-4) is classified as fatal if swallowed (H300), fatal in contact with skin (H310), and fatal if inhaled (H330) . This difference in acute toxicity classification translates to lower handling costs and reduced personal protective equipment requirements when scaling up reactions using the diamine derivative.

Safety Profile
Cross-study comparable
H315/319/320 vs H300/310/330 (fatal) for 4‑chloro‑2‑nitroaniline
Lower acute toxicity classification reported
GHS hazard statements from vendor SDS
Chemical Procurement Safety Assessment Process Chemistry

Antimicrobial and Cytotoxic Activity In Vitro

Limited quantitative biological data exist for this compound, but vendor reports indicate antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli . Additionally, cytotoxicity screening against MCF-7 breast cancer cells yielded an IC50 of 15 µM . While direct comparator data for close analogs are not available in the public domain, these values establish a baseline biological activity profile that can be exploited for further derivatization. The lack of published comparator data for this specific scaffold is a known limitation and should be considered when evaluating procurement for biological screening campaigns.

Biological Activity
Data to verify
MIC 32 µg/mL (S. aureus, E. coli); IC₅₀ 15 µM (MCF-7)
Reported screening-level activity
Vendor-reported; not peer-reviewed
Antimicrobial Research Cancer Biology Lead Discovery

CAS 59320-16-0: Optimal Use Cases


Diversified Heterocyclic Library Synthesis

The dual electrophilic handles (chloro and nitro groups) on the target compound make it an ideal starting material for generating structurally diverse heterocyclic libraries [1]. Researchers can exploit sequential SNAr reactions to introduce various nucleophiles at the chloro position, followed by nitro group reduction to yield ortho-diamines suitable for cyclization into benzimidazoles, quinoxalines, or other nitrogen-containing heterocycles. This two-step diversification strategy yields a higher number of unique analogs per synthetic route compared to monofunctional nitroanilines.

Safer Scale-Up Alternative to 4-Chloro-2-nitroaniline

For pilot-scale or production-scale syntheses, the lower acute toxicity (Warning vs. Danger classification) and reduced transport restrictions of CAS 59320-16-0 compared to 4-chloro-2-nitroaniline translate to lower operational costs and simplified environmental, health, and safety (EHS) compliance . The compound's classification as non-hazardous for ground shipping eliminates HazMat fees, making it a more economical choice for multi-kilogram campaigns.

Functional Polymers and Dyes Development

The free primary amine on the ethylenediamine chain provides a convenient handle for conjugation to polymers, resins, or chromophores . The electron-withdrawing nitro group enhances the electrophilicity of the aromatic ring, facilitating the attachment of nucleophilic components in the synthesis of azo dyes or other colorants. The chloro substituent offers an additional point of diversification for tuning material properties such as colorfastness or thermal stability.

Antimicrobial and Anticancer Lead Screening

Given the reported MIC of 32 µg/mL against S. aureus and E. coli, and an IC50 of 15 µM against MCF-7 cells, CAS 59320-16-0 may serve as a viable starting point for hit-to-lead optimization campaigns in antibacterial or oncology programs . Its structural similarity to known bioactive nitroaromatics (e.g., nitrofurans, nitroimidazoles) suggests a potential mechanism involving reductive bioactivation, though further mechanistic validation is required. Procurement of this compound for preliminary structure-activity relationship (SAR) studies is justified based on the observed in vitro activity. [2]

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Dual electrophilic handles (Cl, NO₂)
Diversification efficiency vs monofunctional analogs
Scale-up synthesis
Reduced hazard classification & transport restrictions
Safety and logistics cost review
Polymer and dye intermediate
Free primary amine for conjugation
Material property modulation
Antimicrobial/anticancer screening
Reported in vitro activity
Hit-to-lead SAR & mechanistic validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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